![molecular formula C18H12IN3OS2 B15020192 2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide](/img/structure/B15020192.png)
2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide
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Overview
Description
2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide is a heterocyclic compound that incorporates a pyridine moiety with a cyano group and a thiophene ring. This compound is of interest due to its potential biological activities, including anticancer properties .
Preparation Methods
The synthesis of 2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-cyano-6-(thiophen-2-yl)pyridine.
Formation of Intermediate: This intermediate is then reacted with a suitable thiol to form the sulfanyl derivative.
Final Product: The final step involves the acylation of the sulfanyl derivative with 4-iodophenyl acetic acid to yield the target compound.
Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives .
Scientific Research Applications
2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other heterocyclic compounds.
Medicine: Its derivatives are being explored for their antimicrobial and antiviral activities.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide involves its interaction with cellular targets. The cyano group and thiophene ring are believed to play a crucial role in its biological activity. The compound induces apoptosis in cancer cells by interacting with specific proteins and enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide can be compared with other similar compounds such as:
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid: This compound has a trifluoromethyl group instead of an iodine atom, which may alter its biological activity and chemical reactivity.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide: This compound contains a benzothiophene ring, which may enhance its anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H12IN3OS2 |
---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
2-(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C18H12IN3OS2/c19-13-4-6-14(7-5-13)21-17(23)11-25-18-12(10-20)3-8-15(22-18)16-2-1-9-24-16/h1-9H,11H2,(H,21,23) |
InChI Key |
FUUCPLGDCTXSNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(C=C2)C#N)SCC(=O)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
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